molecular formula C17H15NOS B12532627 Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- CAS No. 652157-76-1

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Cat. No.: B12532627
CAS No.: 652157-76-1
M. Wt: 281.4 g/mol
InChI Key: YZERMUITFWCVEN-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a complex organic compound characterized by its unique benzothiazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with acetophenone derivatives under acidic conditions to form the benzothiazine ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzothiazine compounds.

Scientific Research Applications

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its benzothiazine structure allows it to bind to various proteins, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
  • Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
  • Ethanone, 1-(4-methylphenyl)-

Uniqueness

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- stands out due to its specific substitution pattern on the benzothiazine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 652157-76-1, belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC17H15NOS
Molecular Weight299.37 g/mol
CAS Number652157-76-1
LogP4.30
PSA54.40

The biological activity of benzothiazine derivatives often involves interaction with various biological targets. For instance, compounds in this class have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the treatment of Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine at synapses, potentially improving cognitive functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For example, a study reported that certain benzothiazine compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the phenyl ring was found to enhance this activity.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro tests were conducted on several cancer cell lines including Jurkat (leukemia) and HT-29 (colon cancer). The results indicated that the compound demonstrated potent cytotoxic effects:

Cell LineIC50 (µM)Reference
Jurkat<10
HT-29<15
A431<20

The structure-activity relationship (SAR) analysis suggested that the substitution pattern on the benzothiazine core significantly influences its anticancer efficacy.

Antimicrobial Activity

Benzothiazine derivatives also exhibit antimicrobial properties. A study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria using the dilution method. The results indicated that compounds similar to Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- displayed notable antibacterial effects:

Antibacterial Activity Results

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that benzothiazine derivatives could be further explored as potential antibacterial agents.

Summary of Biological Activities

Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- has shown promising biological activities across various studies:

  • Anticancer : Effective against multiple cancer cell lines with IC50 values indicating significant cytotoxicity.
  • Antimicrobial : Demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective : Potential as an AChE inhibitor suggests applications in neurodegenerative disease treatment.

Properties

CAS No.

652157-76-1

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone

InChI

InChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)19)16(18-14)13-6-4-3-5-7-13/h3-10,18H,1-2H3

InChI Key

YZERMUITFWCVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(S2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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